N-[2-(dimethylamino)ethyl]-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
N-[2-(dimethylamino)ethyl]-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Enzyme Inhibitory Profile
A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their antioxidant properties using different assays and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential for treating diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders (Lolak et al., 2020).
Anti-HIV and Antifungal Activity
Another study focused on the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. These compounds were evaluated for their in vitro anti-HIV and antifungal activities, indicating the potential for these derivatives in therapeutic applications (Zareef et al., 2007).
Polymerization Catalysts
The compound has also been explored in the field of polymer science. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamide derivatives have been utilized for the copolymerization of acrylates with ethene. This research highlights the potential of these compounds in producing high molecular weight polymers and improving comonomer incorporations, which is significant for industrial polymer synthesis (Skupov et al., 2007).
Endothelin Receptor Antagonism
Benzenesulfonamide derivatives have been identified as potent endothelin-A (ETA) selective antagonists. Modifications to these compounds have led to improved binding and functional activity against ETA receptors, providing a pathway for the development of treatments for conditions associated with endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)12-9-18-25(22,23)14-7-8-16(24-3)15(13-14)17(21)20-10-5-4-6-11-20/h7-8,13,18H,4-6,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQWXNHQHRYIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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